molecular formula C11H11N3O2 B10965795 (2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide

(2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide

Cat. No.: B10965795
M. Wt: 217.22 g/mol
InChI Key: AMVNGQMTJZUPNT-SNAWJCMRSA-N
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Description

(E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE is an organic compound that features a furan ring and a pyrazole ring connected by a propenamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The propenamide linker can facilitate the binding of the compound to its target, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-FURYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPENAMIDE is unique due to the combination of the furan and pyrazole rings, which can provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(1-methylpyrazol-3-yl)prop-2-enamide

InChI

InChI=1S/C11H11N3O2/c1-14-7-6-10(13-14)12-11(15)5-4-9-3-2-8-16-9/h2-8H,1H3,(H,12,13,15)/b5-4+

InChI Key

AMVNGQMTJZUPNT-SNAWJCMRSA-N

Isomeric SMILES

CN1C=CC(=N1)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CN1C=CC(=N1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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